1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its structure includes a tetrahydropyridine ring and a dioxaborolane moiety, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Alcohols: From oxidation of the boronic ester.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In the synthesis of biologically active compounds and potential pharmaceuticals.
Medicine: As a building block in the development of drugs and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a methyl group at the nitrogen atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the pyridine ring.
Bis(pinacolato)diboron: A common reagent for borylation reactions.
Uniqueness
1,2,3,6-Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a tetrahydropyridine ring and a dioxaborolane moiety, which provides both stability and reactivity. This makes it particularly useful in complex organic syntheses where both properties are required .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5,13H,6-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUNCFCQBDNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610802 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375853-82-0 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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